

Unveiling Sophorose: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: Sophorose

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This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of **sophorose**, a disaccharide of notable interest in biochemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough exploration of its role in signaling pathways.

Introduction: The Discovery of a Unique Disaccharide

Sophorose is a disaccharide composed of two glucose units linked by a distinctive β -1,2-glycosidic bond.^{[1][2][3]} Its discovery traces back to its initial isolation from the pods of *Sophora japonica*, commonly known as the Japanese pagoda tree.^[4] Unlike the more common α -1,4 or β -1,4 linkages found in sugars like maltose and cellobiose, the β -1,2 linkage of **sophorose** confers unique chemical and biological properties.^[1] **Sophorose** is also a component of various naturally occurring compounds, including flavonoid sophorosides and sophorolipids, which are glycolipid biosurfactants with a range of applications.

Physicochemical Properties of Sophorose

Sophorose is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	
Molecular Weight	342.30 g/mol	
Melting Point	196-198 °C	
Appearance	White, crystalline solid	
Solubility	Soluble in water	

Isolation of Sophorose from Sophora japonica: A Detailed Experimental Protocol

The isolation of **sophorose** from *Sophora japonica* primarily involves the extraction of **sophorose**-containing glycosides, followed by hydrolysis to release the free disaccharide, and subsequent purification.

Extraction of Sophorosides

A common method for extracting flavonoid glycosides (sophorosides) from *Sophora japonica* involves solvent extraction.

- Plant Material: Dried and powdered pods of *Sophora japonica*.
- Extraction Solvent: 70% acetone or ethanol.
- Procedure:
 - The powdered plant material is macerated with the extraction solvent at room temperature for an extended period (e.g., 96 hours), with the solvent being replaced periodically.
 - The combined extracts are then concentrated under reduced pressure to yield a crude extract.
 - The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to

separate compounds based on their polarity. The sophorosides are typically enriched in the more polar fractions.

Hydrolysis of Sophorosides to Yield Sophorose

To obtain free **sophorose**, the glycosidic bond in the sophorosides must be cleaved. Acid hydrolysis is a common method for this purpose.

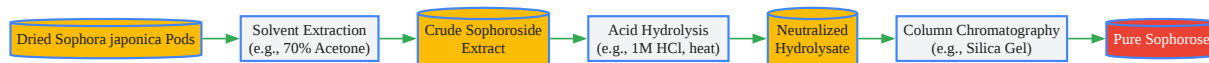
- Reagents: 1-2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).
- Procedure:
 - The sophorose-rich extract is dissolved in the acidic solution.
 - The mixture is heated (e.g., at 70-100°C) for a defined period (e.g., 1-2 hours) to facilitate the hydrolysis of the glycosidic linkages.
 - After cooling, the reaction mixture is neutralized.

Purification of Sophorose

The neutralized hydrolysate contains a mixture of sugars, aglycones, and other degradation products. Purification of **sophorose** is typically achieved through chromatographic techniques.

- Method: Column chromatography using stationary phases like silica gel, Sephadex, or polyamide.
- Elution: A gradient of solvents with increasing polarity is used to separate the components. For instance, a mixture of chloroform, methanol, and water in varying ratios can be employed.
- Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure **sophorose**.
- Final Step: The **sophorose**-containing fractions are combined, and the solvent is evaporated to yield the purified disaccharide.

The following diagram illustrates the general workflow for the isolation and purification of **sophorose**.



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Caption: General workflow for the isolation of **sophorose** from *Sophora japonica*.

Quantitative Analysis and Characterization

Accurate quantification and structural confirmation of isolated **sophorose** are crucial. HPLC and NMR spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of **sophorose**.

Parameter	Typical Conditions
Column	Amine-based or HILIC columns
Mobile Phase	Acetonitrile:Water (e.g., 80:20 v/v)
Detector	Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Flow Rate	~1 mL/min
Temperature	Ambient or controlled (e.g., 30°C)

Under these conditions, **sophorose** can be separated from other monosaccharides and disaccharides. The retention time will vary depending on the specific column and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of **sophorose**, confirming the β -1,2-glycosidic linkage.

^1H and ^{13}C NMR Spectral Data of **Sophorose** in D_2O :

^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	Assignment
~4.8 (d)	~103	Anomeric H-1' (β -linkage)
~5.4 (d)	~93	Anomeric H-1 (α -anomer)
~4.7 (d)	~97	Anomeric H-1 (β -anomer)
3.2 - 4.0	60 - 80	Other sugar protons

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Biological Significance: Sophorose as a Signaling Molecule

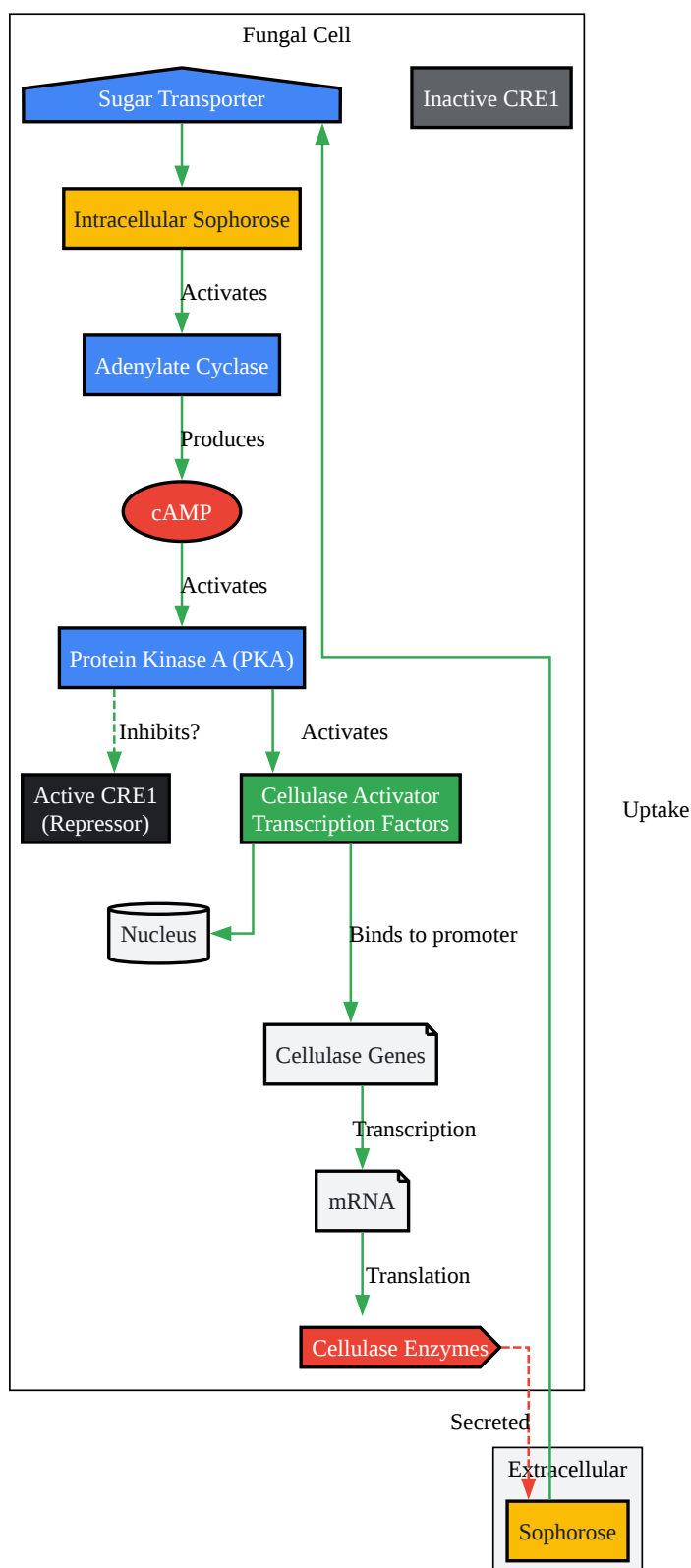
Beyond its structural role, **sophorose** has been identified as a potent signaling molecule, most notably as an inducer of cellulase gene expression in the fungus *Trichoderma reesei*. This has significant implications for the biotechnology industry, particularly in the production of biofuels and other bio-based products.

The **sophorose**-induced cellulase expression pathway in *T. reesei* is a complex process involving signal perception, transduction, and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified.

- **Signal Perception:** **Sophorose** is transported into the fungal cell, possibly through specific sugar transporters.
- **Signal Transduction:** The intracellular presence of **sophorose** is thought to trigger a signaling cascade. Evidence suggests the involvement of the second messenger cyclic AMP (cAMP). Increased intracellular cAMP levels are observed in the presence of **sophorose**, which in turn activates Protein Kinase A (PKA).

- **Transcriptional Regulation:** The signaling cascade ultimately leads to the activation of transcription factors that bind to the promoter regions of cellulase genes, initiating their transcription. The carbon catabolite repressor CRE1 is a key transcription factor that is known to be involved in the repression of cellulase genes in the presence of easily metabolizable sugars like glucose. The presence of **sophorose** is believed to alleviate this repression, although the exact mechanism is still being elucidated.

The following diagram provides a simplified representation of the proposed **sophorose**-induced cellulase signaling pathway in *Trichoderma reesei*.



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Caption: Proposed signaling pathway for **sophorose**-induced cellulase expression in *Trichoderma reesei*.

Conclusion

Sophorose, a disaccharide first isolated from *Sophora japonica*, possesses unique structural and biological properties that make it a subject of considerable scientific interest. The detailed protocols for its isolation and characterization provided in this guide offer a valuable resource for researchers. Furthermore, the elucidation of its role as a potent inducer of cellulase expression in fungi opens up exciting avenues for the development of more efficient and cost-effective biorefining processes. Continued research into the molecular mechanisms of **sophorose** signaling will undoubtedly unlock its full potential in various biotechnological and pharmaceutical applications.

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